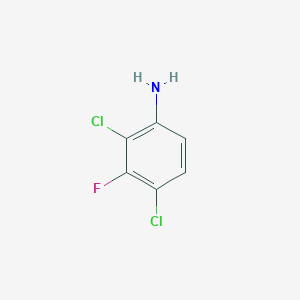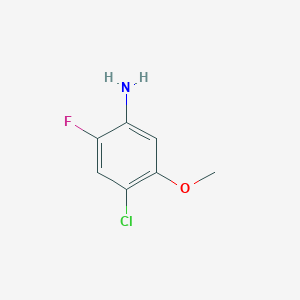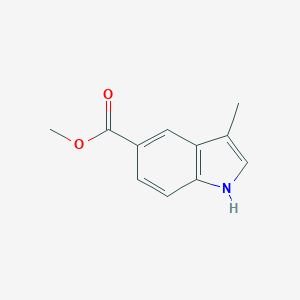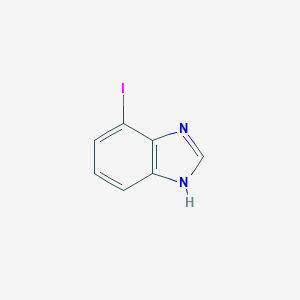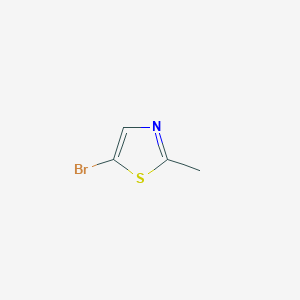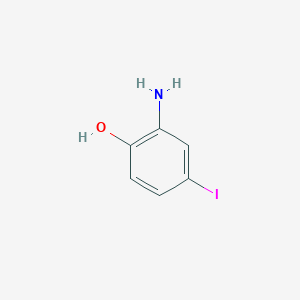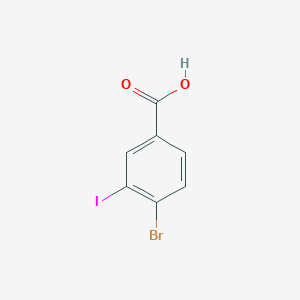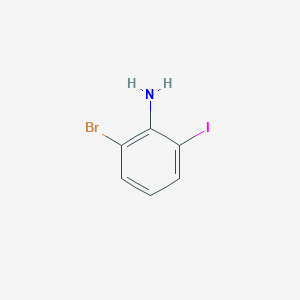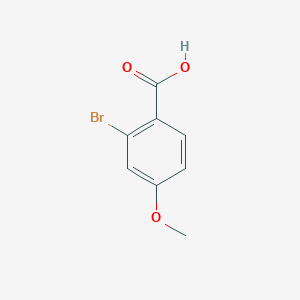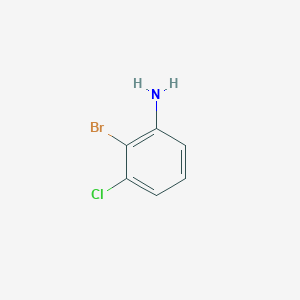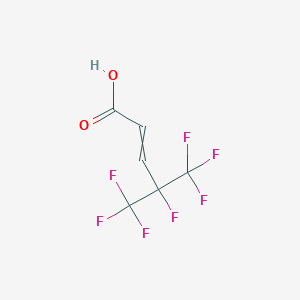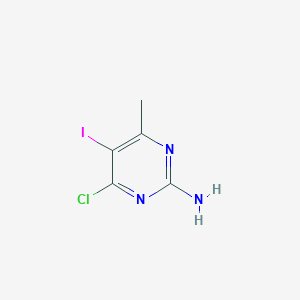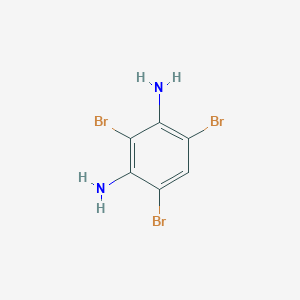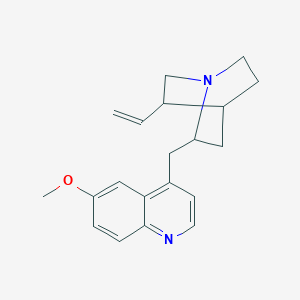
Deoxyquinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyquinine is a chemical compound that belongs to the quinine family. It is a derivative of quinine, which is a natural alkaloid found in the bark of the cinchona tree. Deoxyquinine is synthesized by modifying quinine, and it has been used in scientific research for various applications.
Wirkmechanismus
Deoxyquinine has a similar mechanism of action to quinine. It acts as an antimalarial agent by interfering with the heme polymerization process in the parasite. The heme polymerization process is essential for the survival of the parasite, and the inhibition of this process leads to the death of the parasite. Deoxyquinine also has a quinidine-like effect on the heart, which makes it useful in the treatment of cardiac arrhythmias.
Biochemische Und Physiologische Effekte
Deoxyquinine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Deoxyquinine has also been shown to have an effect on the immune system by modulating the activity of T cells.
Vorteile Und Einschränkungen Für Laborexperimente
Deoxyquinine has several advantages for lab experiments. It is readily available, and its synthesis is well-established. Deoxyquinine is also stable and can be stored for extended periods. However, deoxyquinine has some limitations for lab experiments. It is toxic, and its use requires caution. Deoxyquinine is also expensive, which limits its use in some experiments.
Zukünftige Richtungen
Deoxyquinine has several potential future directions. It can be used as a template for the synthesis of new antimalarial agents. Deoxyquinine can also be used as a model compound for studying the quinine family of alkaloids. Further research can also be conducted to explore the potential of deoxyquinine in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, deoxyquinine can be used as a tool for studying the immune system and T cell activity.
Conclusion:
In conclusion, deoxyquinine is a chemical compound that has been used in scientific research for various applications. It is synthesized by modifying quinine through a reduction reaction. Deoxyquinine has a similar mechanism of action to quinine and has various biochemical and physiological effects. Deoxyquinine has several advantages for lab experiments, but it also has some limitations. Finally, deoxyquinine has several potential future directions, and further research can be conducted to explore its potential.
Synthesemethoden
Deoxyquinine is synthesized by modifying quinine through a reduction reaction. The reduction of quinine results in the formation of deoxyquinine, which has a different chemical structure and properties. The reduction reaction involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in a suitable solvent such as methanol or ethanol. The synthesis of deoxyquinine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Deoxyquinine has been used in scientific research for various applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a fluorescent probe for studying protein-ligand interactions, and as a ligand for studying metal-ion coordination chemistry. Deoxyquinine has also been used as a model compound for studying the quinine family of alkaloids.
Eigenschaften
CAS-Nummer |
14528-51-9 |
|---|---|
Produktname |
Deoxyquinine |
Molekularformel |
C20H24N2O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-[[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H24N2O/c1-3-14-13-22-9-7-15(14)10-17(22)11-16-6-8-21-20-5-4-18(23-2)12-19(16)20/h3-6,8,12,14-15,17H,1,7,9-11,13H2,2H3/t14-,15-,17-/m0/s1 |
InChI-Schlüssel |
VZRLVENHGDTDDU-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
Andere CAS-Nummern |
14528-51-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




